(2S)-2-{[(1S)-1-carboxyethyl]amino}-3-methylbutanoicacidhydrochloride
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Overview
Description
(2S)-2-{[(1S)-1-carboxyethyl]amino}-3-methylbutanoicacidhydrochloride is a chiral amino acid derivative. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, which includes both amino and carboxyl functional groups, allows it to participate in a variety of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{[(1S)-1-carboxyethyl]amino}-3-methylbutanoicacidhydrochloride typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to induce the formation of the desired stereoisomer. The reaction conditions often include controlled temperatures, pH levels, and the use of solvents that can stabilize the intermediate compounds .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using flow microreactor systems. These systems allow for continuous production and can be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-{[(1S)-1-carboxyethyl]amino}-3-methylbutanoicacidhydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another and can be facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia. The reaction conditions often involve specific temperatures, pH levels, and solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may result in the formation of carboxylic acids, while reduction may result in the formation of alcohols .
Scientific Research Applications
(2S)-2-{[(1S)-1-carboxyethyl]amino}-3-methylbutanoicacidhydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: It is used in the study of enzyme mechanisms and protein structure due to its ability to mimic natural amino acids.
Industry: It is used in the production of pharmaceuticals and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of (2S)-2-{[(1S)-1-carboxyethyl]amino}-3-methylbutanoicacidhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or altering its function. This interaction can be mediated by hydrogen bonding, hydrophobic interactions, or electrostatic interactions .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- (2S)-2-amino-3-methylbutanoic acid
- (2S)-2-{[(1S)-1-carboxyethyl]amino}-3-ethylbutanoic acid
- (2S)-2-{[(1S)-1-carboxyethyl]amino}-3-methylpentanoic acid .
Uniqueness
What sets (2S)-2-{[(1S)-1-carboxyethyl]amino}-3-methylbutanoicacidhydrochloride apart from these similar compounds is its specific stereochemistry and the presence of the hydrochloride group. This unique structure allows it to participate in specific chemical reactions and interact with biological targets in a distinct manner .
Properties
IUPAC Name |
(2S)-2-[[(1S)-1-carboxyethyl]amino]-3-methylbutanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4.ClH/c1-4(2)6(8(12)13)9-5(3)7(10)11;/h4-6,9H,1-3H3,(H,10,11)(H,12,13);1H/t5-,6-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFVCLUYNHEJOY-GEMLJDPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(C)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)N[C@@H](C(C)C)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2567489-25-0 |
Source
|
Record name | (2S)-2-{[(1S)-1-carboxyethyl]amino}-3-methylbutanoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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